molecular formula C21H26N8 B2963047 4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidine CAS No. 2415510-68-6

4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidine

Cat. No. B2963047
CAS RN: 2415510-68-6
M. Wt: 390.495
InChI Key: ZBBALXRDJPLGRI-UHFFFAOYSA-N
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Description

Piperazine derivatives are common structural units in pharmacological drugs and medicinal chemistry . They exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .


Synthesis Analysis

The synthesis of piperazine derivatives often involves a multi-step procedure . Their structures are typically characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives are often evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .


Physical And Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be predicted using various computational methods. For example, the boiling point and density can be predicted .

Mechanism of Action

Piperazine derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Safety and Hazards

The safety and hazards associated with piperazine derivatives depend on their specific chemical structure. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The development of new analogs of bioactive heterocyclic compounds, including piperazine derivatives, is a major challenge in synthetic organic and medicinal chemistry . Future research may focus on increasing the biological activity of these compounds and reducing any potential side effects.

properties

IUPAC Name

4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N8/c1-14-12-15(2)29(26-14)20-13-19(23-16(3)24-20)28-10-8-27(9-11-28)18-6-7-22-21(25-18)17-4-5-17/h6-7,12-13,17H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBALXRDJPLGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NC(=NC=C4)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine

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